2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-(2-methylphenyl)acetamide
Beschreibung
2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-(2-methylphenyl)acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure with a pyrimidine ring, a piperidine moiety, and an acetamide group, making it a subject of interest for researchers in chemistry, biology, and pharmacology.
Eigenschaften
IUPAC Name |
2-[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-14-8-10-24(11-9-14)20-21-16(3)12-19(23-20)26-13-18(25)22-17-7-5-4-6-15(17)2/h4-7,12,14H,8-11,13H2,1-3H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZOQUOXCLSBYLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=CC(=N2)OCC(=O)NC3=CC=CC=C3C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-(2-methylphenyl)acetamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2,4-diaminopyrimidine and a suitable aldehyde or ketone.
Introduction of the Piperidine Moiety: The piperidine ring is introduced via a nucleophilic substitution reaction, where 4-methylpiperidine reacts with the pyrimidine intermediate.
Attachment of the Acetamide Group: The final step involves the formation of the acetamide linkage through an amide coupling reaction, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated synthesis equipment to ensure high yield and purity. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the pyrimidine ring or the acetamide group, potentially yielding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound is primarily studied for its potential as a therapeutic agent due to its biological activities:
- Antimicrobial Activity : Preliminary studies suggest that it may disrupt bacterial cell walls or inhibit metabolic pathways essential for bacterial survival.
Anticancer Properties
Research indicates significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values observed in studies:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.3 |
| HeLa (Cervical Cancer) | 12.5 |
| A549 (Lung Cancer) | 18.7 |
These results imply that the compound may effectively target cancer cells while exhibiting lower toxicity towards normal cells.
Case Studies and Research Findings
- Antimicrobial Studies : Research has shown promising antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus, indicating potential applications in treating infections.
- Cytotoxicity Studies : Investigations into cytotoxic effects have demonstrated selective toxicity towards cancer cells, suggesting a viable pathway for drug development in oncology.
- Enzyme Inhibition Studies : The compound has been noted to inhibit enzymes relevant to disease progression, such as acetylcholinesterase, which is significant for neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of 2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-(2-methylphenyl)acetamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The pyrimidine ring might engage in hydrogen bonding or π-π interactions, while the piperidine moiety could enhance lipophilicity and membrane permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide
- N-methyl-N-((3R,4R)-4-methyl-1-benzyl-3-piperidinyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Uniqueness
Compared to similar compounds, 2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-(2-methylphenyl)acetamide may exhibit unique pharmacokinetic properties, such as improved solubility or stability, due to the specific arrangement of its functional groups. Its unique structure could also result in distinct biological activity, making it a valuable compound for further research and development.
Biologische Aktivität
The compound 2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-(2-methylphenyl)acetamide (CAS Number: 1226458-45-2) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 382.5 g/mol. The structural representation highlights key functional groups that contribute to its biological activity.
Antitumor Activity
Recent studies have indicated that compounds structurally similar to 2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-(2-methylphenyl)acetamide exhibit significant antitumor properties. For instance, derivatives containing pyrimidine rings have shown effectiveness against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth.
Case Study: In Vitro Antitumor Activity
A study evaluated the cytotoxic effects of related compounds on breast cancer cell lines, including MCF-7 and MDA-MB-231. The results demonstrated that these compounds could induce apoptosis and inhibit cell proliferation, suggesting their potential as therapeutic agents in cancer treatment .
Anti-inflammatory Properties
The compound's anti-inflammatory activity has also been explored. Research indicates that similar pyrimidine derivatives can inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic potential in treating inflammatory diseases.
The anti-inflammatory effects are primarily attributed to the inhibition of NF-kB signaling pathways, which play a crucial role in the inflammatory response .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of 2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-(2-methylphenyl)acetamide suggest potential efficacy against various bacterial strains. The structure suggests possible interactions with bacterial cell membranes, leading to cell lysis.
Case Study: Antimicrobial Efficacy
In laboratory settings, compounds with similar structures have exhibited broad-spectrum antibacterial activity at low MIC (minimum inhibitory concentration) values, indicating their potential as new antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications in the piperidine and pyrimidine moieties have been shown to enhance potency and selectivity for specific biological targets.
Key Findings from SAR Studies
- Pyrimidine Substituents : Altering substituents on the pyrimidine ring can significantly impact antitumor efficacy.
- Piperidine Modifications : Variations in piperidine substituents affect both solubility and biological activity.
- Aromatic Interactions : The presence of methyl groups on aromatic rings enhances lipophilicity, improving cellular uptake .
Q & A
Q. What synthetic methodologies are recommended for synthesizing 2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-(2-methylphenyl)acetamide?
Methodological Answer: The synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. For example:
- Substitution Reaction : React 6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-ol with a halogenated acetamide derivative under alkaline conditions to form the pyrimidinyl ether intermediate.
- Condensation : Use a condensing agent (e.g., DCC or EDCI) to couple the intermediate with 2-methylphenylamine.
Key considerations:
Q. Which spectroscopic techniques are optimal for characterizing this compound?
Methodological Answer: A combination of techniques ensures structural confirmation and purity assessment:
| Technique | Purpose | Key Parameters |
|---|---|---|
| NMR (¹H, ¹³C) | Confirm molecular structure and substituent positions | Use deuterated solvents (e.g., DMSO-d6) and optimize relaxation delays for accurate integration . |
| Mass Spectrometry (HRMS) | Verify molecular weight and fragmentation patterns | Electrospray ionization (ESI) in positive mode for better adduct formation . |
| HPLC | Assess purity | Use a C18 column with UV detection at λ = 254 nm; gradient elution (water:acetonitrile) . |
Q. What safety protocols are critical during handling?
Methodological Answer: Adhere to hazard codes and preventive measures:
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation (H332 hazard code) .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for this compound?
Methodological Answer: Quantum chemical calculations (e.g., DFT) and reaction path search methods can:
Q. How to design experiments for improving yield and scalability?
Methodological Answer: Apply Design of Experiments (DoE) principles:
- Factors : Vary catalyst loading, temperature, and solvent ratio.
- Responses : Measure yield, purity, and reaction time.
- Statistical Analysis : Use a Central Composite Design (CCD) to model non-linear relationships.
Q. How to resolve contradictions in bioactivity data across studies?
Methodological Answer: Systematic approaches include:
- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) to identify variability sources.
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., 4-methylpiperidinyl group) and test analogs for trends.
- Dose-Response Validation : Use IC50/EC50 curves to confirm potency thresholds .
Data Contradiction Analysis
Q. How to address discrepancies in reported enzymatic inhibition profiles?
Methodological Answer:
- Assay Standardization : Use reference inhibitors (e.g., staurosporine for kinases) to calibrate activity.
- Kinetic Studies : Perform time-dependent assays to distinguish reversible vs. irreversible binding.
- Cross-Validation : Repeat experiments with orthogonal methods (e.g., SPR vs. fluorescence polarization) .
Tables for Key Parameters
Q. Table 1: Recommended Reaction Conditions for Scale-Up
| Parameter | Optimal Range |
|---|---|
| Temperature | 60–80°C |
| Catalyst (Pd/C) | 5–10 mol% |
| Solvent | Ethanol/water (3:1 v/v) |
| Reaction Time | 12–18 hours |
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
